

# HPN217: A Technical Overview of its Binding Affinity to BCMA and CD3

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For Researchers, Scientists, and Drug Development Professionals

HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma. It functions by redirecting T-cells to recognize and eliminate tumor cells that express B-cell maturation antigen (BCMA). This document provides an in-depth technical guide on the binding affinity of HPN217 to its primary targets, BCMA and CD3, detailing the experimental methodologies and the subsequent signaling pathways.

## **Quantitative Binding Affinity Data**

The binding affinity of HPN217 to recombinant human BCMA and the epsilon subunit of the T-cell receptor (CD3ɛ) has been quantitatively determined using biolayer interferometry. The equilibrium dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a stronger binding affinity. HPN217 also incorporates a domain for binding to human serum albumin (HSA) to extend its serum half-life.

Target Antigen	Binding Affinity (Kd) in nM
Human BCMA	5.5
Human CD3ε	17
Human Serum Albumin (HSA)	6



### **Experimental Protocol: Biolayer Interferometry**

The binding kinetics of HPN217 to its targets were characterized using biolayer interferometry (BLI), a label-free technology for measuring biomolecular interactions. While the specific proprietary protocol for HPN217 is not publicly available, a general methodology for such an assay is outlined below.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of HPN217 to human BCMA and CD3ε.

#### Materials:

- Biolayer interferometry instrument (e.g., Octet system)
- Streptavidin (SA) biosensors
- Recombinant biotinylated human BCMA
- Recombinant biotinylated human CD3s
- Purified HPN217
- Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
- 96-well microplates

#### Procedure:

- Sensor Hydration: Streptavidin biosensors are hydrated in kinetics buffer for at least 10 minutes.
- Analyte Preparation: A dilution series of HPN217 in kinetics buffer is prepared.
- Baseline: The hydrated biosensors are dipped into wells containing kinetics buffer to establish a stable baseline.
- Ligand Immobilization: The biosensors are moved to wells containing either biotinylated human BCMA or biotinylated human CD3ɛ to allow for immobilization of the ligand onto the



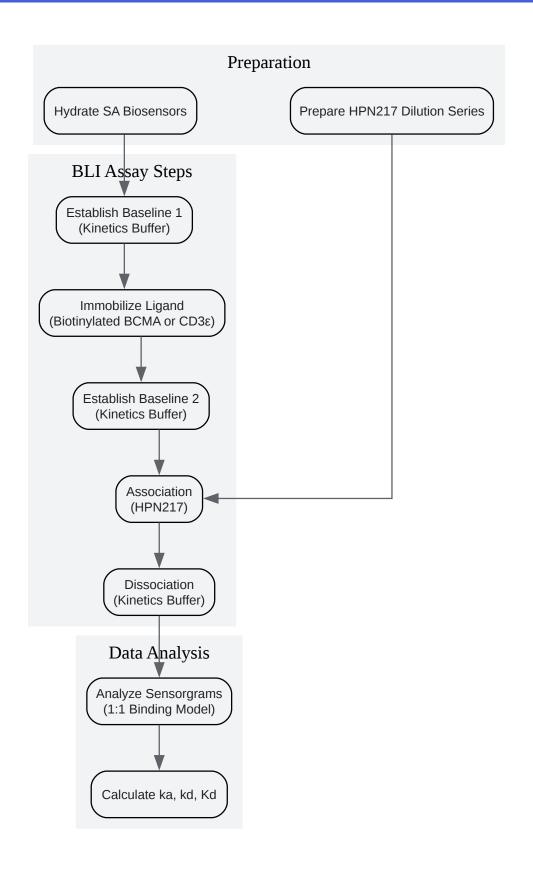




sensor surface.

- Second Baseline: A second baseline is established by dipping the ligand-coated biosensors into kinetics buffer.
- Association: The biosensors are then moved into the wells containing the HPN217 dilution series to measure the association of HPN217 to the immobilized ligand in real-time.
- Dissociation: Finally, the biosensors are moved back to wells containing kinetics buffer to measure the dissociation of the HPN217.
- Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to fit
  the association and dissociation curves to a 1:1 binding model, from which the ka, kd, and
  Kd values are calculated.





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Experimental workflow for determining binding affinity using biolayer interferometry.

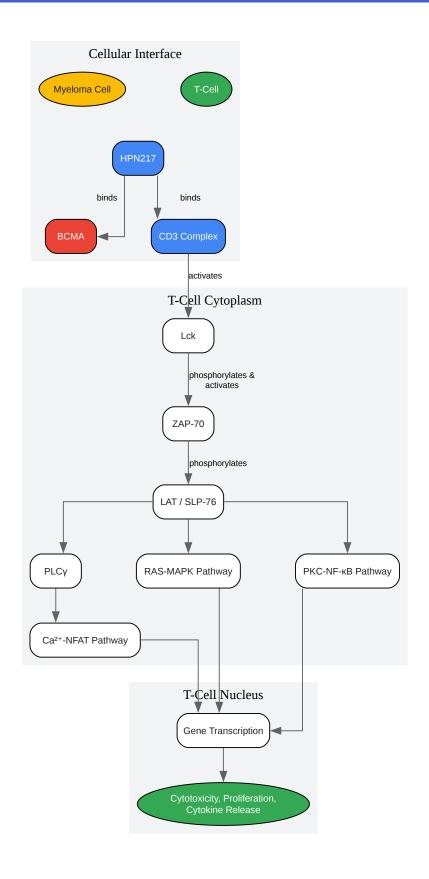


## HPN217 Mechanism of Action and Signaling Pathway

HPN217 is a Tri-specific T-cell Activating Construct (TriTAC) that simultaneously binds to BCMA on multiple myeloma cells and the CD3 complex on T-cells.[1] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse. The engagement of the CD3 receptor by HPN217 triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and ultimately, the cytotoxic killing of the BCMA-expressing tumor cell.[1]

The signaling pathway initiated by CD3 engagement is a well-characterized cascade of phosphorylation events. Upon HPN217-mediated crosslinking of the T-cell receptor (TCR), the lymphocyte-specific protein tyrosine kinase (Lck) is activated. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits. This phosphorylation creates docking sites for another kinase, ZAP-70 (Zetachain-associated protein kinase 70). ZAP-70, once recruited and activated by Lck, proceeds to phosphorylate downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76. The phosphorylation of these adaptors leads to the activation of multiple downstream signaling pathways, including the PLCy-Ca2+-NFAT pathway, the RAS-MAPK pathway, and the PKC-NF-κB pathway. The culmination of these signaling events is the transcription of genes encoding for cytokines (like IFN-γ and TNF-α), cytotoxic granules (perforin and granzymes), and molecules promoting T-cell proliferation and survival, leading to a potent anti-tumor response.





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Signaling pathway of HPN217-mediated T-cell activation.



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### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
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